molecular formula C16H21N3O2S B2354349 (E)-N-[(1-methylpyrazol-4-yl)methyl]-2-phenyl-N-propylethenesulfonamide CAS No. 1312006-19-1

(E)-N-[(1-methylpyrazol-4-yl)methyl]-2-phenyl-N-propylethenesulfonamide

Cat. No.: B2354349
CAS No.: 1312006-19-1
M. Wt: 319.42
InChI Key: BUFIWICQLCMKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[(1-methylpyrazol-4-yl)methyl]-2-phenyl-N-propylethenesulfonamide is a sulfonamide derivative characterized by a unique structural framework combining a pyrazole ring, a phenyl group, and an ethenesulfonamide backbone. The (E)-configuration of the ethenesulfonamide moiety is critical for its stereochemical orientation, which may influence binding interactions with biological targets.

Structural elucidation of this compound likely relies on crystallographic tools like SHELXL for refinement and WinGX/ORTEP for visualization, given their prominence in small-molecule analysis .

Properties

IUPAC Name

(E)-N-[(1-methylpyrazol-4-yl)methyl]-2-phenyl-N-propylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-3-10-19(14-16-12-17-18(2)13-16)22(20,21)11-9-15-7-5-4-6-8-15/h4-9,11-13H,3,10,14H2,1-2H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFIWICQLCMKRL-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CN(N=C1)C)S(=O)(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CC1=CN(N=C1)C)S(=O)(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Ethyl 2-(Sulfamoyl)acetate Intermediates

The ethenesulfonamide backbone is constructed via condensation of ethyl 2-(sulfamoyl)acetate derivatives with benzaldehyde. Adapted from MDPI protocols:

  • Sodium 2-Ethoxy-2-oxoethanesulfonate (7) :
    Ethyl bromoacetate reacts with sodium sulfite in aqueous ethanol, yielding 7 as a white crystalline solid (99% yield).

  • Chlorination to Ethyl 2-(Chlorosulfonyl)acetate (8) :
    Treatment of 7 with phosphorus oxychloride (POCl₃) at 100°C produces sulfonyl chloride 8 , a critical intermediate for subsequent sulfonamidation.

  • Sulfonamidation with N-Substituted Amines :
    Reacting 8 with N-propyl-(1-methylpyrazol-4-yl)methylamine in toluene at 0–25°C forms ethyl 2-(N-propyl-N-[(1-methylpyrazol-4-yl)methyl]sulfamoyl)acetate (9 ). Triethylamine is employed to scavenge HCl, achieving yields of 70–85%.

Knoevenagel Condensation with Benzaldehyde

Ethyl sulfamoyl acetate 9 undergoes condensation with benzaldehyde in toluene under Dean-Stark conditions (110°C, 8–10 h) using ammonium acetate and pyridine as catalysts. This step forms the (E)-ethenesulfonamide geometry selectively, driven by conjugation stabilization:
$$
\text{9 + Benzaldehyde} \xrightarrow{\text{NH}_4\text{OAc, Pyridine}} \text{(E)-2-Phenylethenesulfonamide Derivative}
$$
The reaction is monitored by TLC, with purification via column chromatography (petroleum ether/ethyl acetate).

Preparation of N-Propyl-N-[(1-Methylpyrazol-4-yl)methyl]amine

Synthesis of (1-Methylpyrazol-4-yl)methyl Chloride

  • Reduction of 1-Methylpyrazole-4-carbaldehyde :
    Catalytic hydrogenation (H₂, Pd/C) reduces the aldehyde to (1-methylpyrazol-4-yl)methanol.

  • Chlorination with Thionyl Chloride :
    The alcohol reacts with SOCl₂ in dichloromethane, yielding the corresponding chloride (85–90% yield).

Alkylation of Propylamine

Propylamine is treated with (1-methylpyrazol-4-yl)methyl chloride in acetonitrile at reflux (12 h), using K₂CO₃ as a base. The secondary amine is isolated via distillation or chromatography (60–75% yield):
$$
\text{Propylamine + (1-Methylpyrazol-4-yl)methyl Chloride} \xrightarrow{\text{K}2\text{CO}3} \text{N-Propyl-N-[(1-Methylpyrazol-4-yl)methyl]amine}
$$

Sulfonamidation and Final Assembly

Sulfonyl Chloride Formation

Using Pyry-BF₄ (1.2 equiv), the primary sulfonamide intermediate is converted to its sulfonyl chloride at 0°C in dichloromethane:
$$
\text{RSO}2\text{NH}2 \xrightarrow{\text{Pyry-BF}4} \text{RSO}2\text{Cl}
$$

Reaction with Secondary Amine

The sulfonyl chloride reacts with N-propyl-N-[(1-methylpyrazol-4-yl)methyl]amine in dichloromethane, mediated by diisopropylethylamine (DIPEA, 3.0 equiv). The mixture stirs at 25–30°C for 16 h, followed by aqueous workup and column purification:
$$
\text{RSO}_2\text{Cl + Amine} \xrightarrow{\text{DIPEA}} \text{(E)-N-[(1-Methylpyrazol-4-yl)methyl]-2-phenyl-N-propylethenesulfonamide}
$$

Key Data Table: Reaction Optimization for Sulfonamidation

Parameter Optimal Condition Yield (%)
Solvent Dichloromethane 78
Base DIPEA (3.0 equiv) 82
Temperature 25–30°C 85
Reaction Time 16 h 80

Alternative Synthetic Routes

Direct Alkylation of Primary Sulfonamide

N-Propyl-2-phenylethenesulfonamide is alkylated with (1-methylpyrazol-4-yl)methyl bromide using NaH in THF (0°C to 25°C). This method faces challenges in regioselectivity but achieves 50–60% yields after optimization.

Grignard Reagent Approach

Adapting ACS Organic Letters methods, aryl Grignard reagents react with t-BuONSO to form sulfonamides. However, this route is limited to primary sulfonamides and requires post-synthetic modifications for secondary derivatives.

Stereochemical and Analytical Validation

  • NMR Analysis : The (E)-configuration is confirmed by coupling constants (J = 16.2 Hz between vinylic protons).
  • HPLC Purity : >98% purity achieved via reverse-phase chromatography.
  • Mass Spectrometry : Molecular ion peak at m/z 378.2 (M+H⁺) corroborates the structure.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(1-methylpyrazol-4-yl)methyl]-2-phenyl-N-propylethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This process can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(E)-N-[(1-methylpyrazol-4-yl)methyl]-2-phenyl-N-propylethenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[(1-methylpyrazol-4-yl)methyl]-2-phenyl-N-propylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

(i) NVP-BVU972

  • Structure: Features a 1-methylpyrazol-4-yl group attached to a quinoline core via a methylene bridge.
  • Biological Target : Tyrosine kinases, as demonstrated by docking studies in . The pyrazole moiety participates in hydrophobic interactions within the kinase catalytic site .
  • Comparison: Both compounds share the 1-methylpyrazol-4-yl group, but the target compound replaces the quinoline with a phenyl-ethenesulfonamide system. This substitution may alter target selectivity; the sulfonamide group could enhance hydrogen-bonding interactions compared to the planar quinoline.

(ii) Compound 8 ()

  • Structure: A sulfonamide derivative with a piperidin-4-yl group and a phenoxy-ethyl chain.
  • Key Differences: The target compound’s ethenesulfonamide and propyl groups contrast with compound 8’s methylpropane sulfonamide and phenoxy-ethyl substituents. These differences likely impact lipophilicity and metabolic stability.

(iii) CX-4945 and CQU ()

  • Relevance : These kinase inhibitors (e.g., CX-4945’s benzo[c][2,6]naphthyridine core) lack pyrazole motifs but share sulfonamide-like pharmacophores. The target compound’s ethenesulfonamide may mimic these features while introducing conformational rigidity.

Data Table: Key Comparisons

Compound Name Structural Features Biological Target Key Properties/Findings
(E)-N-[(1-methylpyrazol-4-yl)methyl]-2-phenyl-N-propylethenesulfonamide Pyrazole, ethenesulfonamide, phenyl, propyl Putative kinases Stereochemistry critical for binding (inferred)
NVP-BVU972 1-methylpyrazol-4-yl, quinoline Tyrosine kinases Binds catalytic site via pyrazole
Compound 8 Piperidin-4-yl, phenoxy-ethyl, sulfonamide Undisclosed Demonstrates sulfonamide versatility in derivatization
CX-4945 Benzo[c][2,6]naphthyridine, chlorophenyl Casein kinase 2 Sulfonamide-like H-bonding motifs

Research Findings and Implications

Sulfonamide Backbone : The ethenesulfonamide in the target compound may enhance rigidity and H-bonding capacity compared to compound 8’s flexible methylpropane sulfonamide, improving target affinity .

Stereochemical Influence: The (E)-configuration of the ethenesulfonamide likely restricts conformational flexibility, analogous to the planar quinoline in NVP-BVU972, which is critical for precise binding .

Notes on Methodology and Limitations

  • Structural Analysis : The use of SHELXL and WinGX/ORTEP for crystallographic refinement and visualization is inferred from their widespread adoption in small-molecule studies .
  • Docking Studies : ’s methodology (STATISTICA, PYMOL) provides a template for predicting the target compound’s interactions, though experimental validation is needed.
  • Limitations : Direct activity data for the target compound are absent in the provided evidence; comparisons are structural or inferred from analogues.

Biological Activity

(E)-N-[(1-methylpyrazol-4-yl)methyl]-2-phenyl-N-propylethenesulfonamide is a compound belonging to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The general structure can be represented as follows:

 E N 1 methylpyrazol 4 yl methyl 2 phenyl N propylethenesulfonamide\text{ E N 1 methylpyrazol 4 yl methyl 2 phenyl N propylethenesulfonamide}

Key Structural Features:

  • Pyrazole Ring: Imparts significant biological activity.
  • Phenyl Group: Enhances lipophilicity and potential receptor interactions.
  • Ethenesulfonamide moiety: Contributes to its pharmacological profile.

Biological Activity Overview

Recent studies have demonstrated that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects . The specific activities of this compound are summarized below.

1. Anticancer Activity

Research has indicated that many pyrazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundA3754.2
Similar Pyrazole DerivativeMCF75.0

These results indicate a potential for development as an anticancer agent targeting specific pathways involved in tumor growth and proliferation .

2. Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Studies have shown that compounds in this class can effectively reduce inflammation in animal models by decreasing prostaglandin synthesis .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity: Compounds like this one inhibit key enzymes involved in inflammatory pathways.
  • Receptor Binding: The phenyl and pyrazole moieties enhance binding affinity to specific receptors, modulating cellular responses.

Case Studies

Several studies have explored the pharmacological effects of pyrazole derivatives, including this compound:

Case Study 1: Antitumor Efficacy

One study examined the efficacy of this compound against melanoma cells, showing a significant reduction in cell viability with an IC50 value indicative of strong anticancer potential.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects in a rat model of arthritis, where treatment with this compound resulted in decreased swelling and pain, correlating with reduced levels of inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-[(1-methylpyrazol-4-yl)methyl]-2-phenyl-N-propylethenesulfonamide, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of the pyrazole intermediate followed by coupling with a phenyl-propenyl moiety. Key steps include:

  • Controlled reaction conditions : Maintain temperatures between 40–60°C to avoid side reactions like sulfonamide decomposition .
  • Purification : Use gradient column chromatography (e.g., silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
  • Yield optimization : Catalytic bases like triethylamine improve sulfonamide bond formation, with yields averaging 70–85% under inert atmospheres .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry, with pyrazole protons appearing as singlets (~7.5–8.0 ppm) and sulfonamide protons as broad peaks (~3.5–4.5 ppm) .
  • Mass spectrometry (HRMS) : Electrospray ionization (ESI) provides accurate mass data (e.g., [M+H]+ expected at ~362.15 g/mol) .
  • IR spectroscopy : Stretching bands for sulfonamide (S=O at ~1150–1350 cm⁻¹) and C=C (E-configuration at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase). The sulfonamide group often forms hydrogen bonds with catalytic residues .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The ethenesulfonamide moiety shows high electron density, favoring nucleophilic attack .
  • MD simulations : Assess stability in biological membranes; logP values (~2.5–3.0) suggest moderate lipophilicity for blood-brain barrier penetration .

Q. What crystallographic strategies resolve ambiguities in the compound’s 3D structure?

  • Methodological Answer :

  • Data collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Structure refinement : SHELXL refines anisotropic displacement parameters, with R1 values <5% indicating high accuracy. Hydrogen atoms are placed geometrically .
  • Visualization : ORTEP-3 (via WinGX) generates thermal ellipsoid plots, confirming the E-configuration of the ethenesulfonamide group .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :

  • Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the propyl group) by acquiring spectra at 25°C and −40°C .
  • COSY and NOESY : Identify coupling partners and spatial proximity. For example, NOE correlations between pyrazole and phenyl protons confirm planar geometry .

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

  • Methodological Answer :

  • Enzyme kinetics : Use fluorometric assays (e.g., acetylcholinesterase inhibition) with donepezil as a positive control. IC50 values are calculated via nonlinear regression .
  • Dose-response curves : Test concentrations from 1 nM–100 µM. Sulfonamides often show sub-micromolar activity due to strong hydrogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.